molecular formula C20H18ClN5O2 B2417577 7-Benzyl-8-[(2-chlorophenyl)methylamino]-3-methylpurine-2,6-dione CAS No. 868257-19-6

7-Benzyl-8-[(2-chlorophenyl)methylamino]-3-methylpurine-2,6-dione

Cat. No.: B2417577
CAS No.: 868257-19-6
M. Wt: 395.85
InChI Key: CUOVWWKIPXNIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-8-[(2-chlorophenyl)methylamino]-3-methylpurine-2,6-dione is a synthetic compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-8-[(2-chlorophenyl)methylamino]-3-methylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the purine core: This step involves the construction of the purine ring system, which can be achieved through various cyclization reactions.

    Introduction of the benzyl group: The benzyl group is introduced via a benzylation reaction, typically using benzyl halides and a base.

    Attachment of the chlorophenyl group:

    Final modifications: Additional steps may include methylation and other functional group modifications to achieve the desired final structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are designed to ensure the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-8-[(2-chlorophenyl)methylamino]-3-methylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorophenyl position.

Scientific Research Applications

7-Benzyl-8-[(2-chlorophenyl)methylamino]-3-methylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Benzyl-8-[(2-chlorophenyl)methylamino]-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(2-Chlorophenyl)methylamino]-3-methylpurine-2,6-dione
  • 7-Benzyl-3-methylpurine-2,6-dione
  • 8-Benzyl-3-methylpurine-2,6-dione

Uniqueness

7-Benzyl-8-[(2-chlorophenyl)methylamino]-3-methylpurine-2,6-dione is unique due to the presence of both the benzyl and chlorophenyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s ability to interact with specific molecular targets, making it more effective in certain applications compared to similar compounds.

Properties

IUPAC Name

7-benzyl-8-[(2-chlorophenyl)methylamino]-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2/c1-25-17-16(18(27)24-20(25)28)26(12-13-7-3-2-4-8-13)19(23-17)22-11-14-9-5-6-10-15(14)21/h2-10H,11-12H2,1H3,(H,22,23)(H,24,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOVWWKIPXNIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3Cl)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.